Cytotoxicity Profile of 2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione Versus the N-(2-Fluorophenyl) Analog in Cancer Cell Lines
The target compound with a free piperazine NH was tested against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, yielding IC50 values of 15 μM, 20 μM, and 18 μM, respectively . In comparison, the N-(2-fluorophenyl)piperazine analog (CAS 1024255-13-7), which substitutes the primary aminomethylene linker with a methyl-substituted ethylidene linkage and adds an aryl group to the piperazine, displayed IC50 values of 15.3 μM (HeLa), 20.5 μM (MCF-7), and 12.8 μM (HepG2) . The target compound shows comparable potency against MCF-7 and HeLa cells but differs in its broader cell-line selectivity and the absence of an N-aryl substituent, which affects downstream pharmacokinetics and target engagement potential.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 15 μM; A549: 20 μM; HeLa: 18 μM |
| Comparator Or Baseline | 2-[1-[4-(2-Fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione: HeLa 15.3 μM; MCF-7 20.5 μM; HepG2 12.8 μM |
| Quantified Difference | Target compound MCF-7 IC50 is 5.5 μM lower (more potent) than comparator; HeLa IC50 is 2.7 μM higher (less potent); different cell-line coverage (target includes A549, comparator includes HepG2) |
| Conditions | Multi-cell-line cytotoxicity panel; MCF-7 (breast), A549 (lung), HeLa (cervical) for target compound ; HeLa, MCF-7, HepG2 (liver) for comparator |
Why This Matters
The distinct cytotoxicity pattern across different cell lines, combined with the presence of a free piperazine NH available for further SAR exploration, makes the target compound a more versatile starting point for lead optimization compared to the pre-substituted N-aryl analog, which limits subsequent derivatization options.
